1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
CAS No.: 956935-30-1
Cat. No.: VC7900628
Molecular Formula: C12H17F2N3O4S
Molecular Weight: 337.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956935-30-1 |
|---|---|
| Molecular Formula | C12H17F2N3O4S |
| Molecular Weight | 337.35 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19) |
| Standard InChI Key | NNZWLENXMIIWJE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
The compound’s molecular formula is C₁₂H₁₇F₂N₃O₄S, with a molecular weight of 337.35 g/mol . Its IUPAC name, 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid, reflects its three core components:
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A 3,5-dimethylpyrazole ring substituted with a difluoromethyl group at the 1-position.
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A piperidine ring connected via a sulfonyl bridge (-SO₂-) to the pyrazole.
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A carboxylic acid (-COOH) group at the 3-position of the piperidine .
The canonical SMILES string (CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O) and InChIKey (NNZWLENXMIIWJE-UHFFFAOYSA-N) confirm this connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 956935-30-1 | |
| Molecular Formula | C₁₂H₁₇F₂N₃O₄S | |
| Molecular Weight | 337.35 g/mol | |
| SMILES | CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| PubChem CID | 16394839 |
Structural and Functional Analysis
Pyrazole Core Modifications
The pyrazole ring’s 1-position hosts a difluoromethyl group (-CF₂H), which enhances metabolic stability and electronegativity compared to non-fluorinated analogs . The 3- and 5-methyl groups likely sterically hinder interactions at these positions, directing reactivity toward the sulfonyl-linked piperidine moiety.
Sulfonyl-Piperidine Bridge
The sulfonyl group (-SO₂-) acts as a rigid linker, potentially facilitating hydrogen bonding or electrostatic interactions with biological targets. Piperidine’s chair conformation positions the carboxylic acid group for spatial accessibility, a feature critical in ligand-receptor binding.
Carboxylic Acid Functionality
The terminal carboxylic acid (-COOH) provides acidity (predicted pKa ~4-5) and hydrogen-bonding capacity, common in bioactive molecules for enhancing solubility and target affinity .
| Supplier | Location | Product Code | Purity |
|---|---|---|---|
| BOC Sciences | Global | BB042701 | >95% |
| AK Scientific | United States | 6391CW | Research |
| Fluorochem Ltd | United Kingdom | N/A | Custom |
Research Implications and Analog Studies
Material Science Applications
The sulfonyl group’s electron-withdrawing nature could stabilize charge-transfer complexes in organic semiconductors, while fluorine atoms enhance thermal stability in polymers .
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